Propane-1,1,3,3-tetraphosphonic acid

Description

Properties

CAS No. |

19928-94-0 |

|---|---|

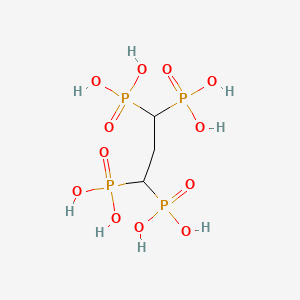

Molecular Formula |

C3H12O12P4 |

Molecular Weight |

364.02 g/mol |

IUPAC Name |

1,3,3-triphosphonopropylphosphonic acid |

InChI |

InChI=1S/C3H12O12P4/c4-16(5,6)2(17(7,8)9)1-3(18(10,11)12)19(13,14)15/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

InChI Key |

YVPHSTVRTGSOSK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,3,3-tetraphosphonic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diol with phosphorous acid and phosphoric acid under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the tetraphosphonic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,3,3-tetraphosphonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphonate derivatives.

Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorous compounds.

Substitution: The phosphonic acid groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced phosphorous compounds, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propane-1,1,3,3-tetraphosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.

Biology: The compound is studied for its potential use in bone bonding and as a surface modifier for biomedical implants.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism by which propane-1,1,3,3-tetraphosphonic acid exerts its effects is primarily through its strong chelating properties. The compound can form stable complexes with metal ions, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in applications such as water treatment and biomedical implants, where the compound helps to prevent scale formation and improve biocompatibility.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between propane-1,1,3,3-tetraphosphonic acid and analogous compounds:

Chelation Efficiency and Stability

- This compound exhibits superior metal-binding capacity due to its four phosphonic groups, enabling stable complexes with Ca²⁺, Mg²⁺, and Fe³⁺. This is critical in detergent formulations to prevent scale formation .

- Ethane-1,1,2-triphosphonic acid and methanediphosphonic acid show lower stability constants for transition metals, limiting their utility in high-ionic-strength environments .

Research Findings and Data

Spectrophotometric Standardization

- 1,1,3,3-Tetraethoxy-propane , a derivative of this compound, is widely used as a standard in thiobarbituric acid reactive substances (TBARS) assays to quantify malondialdehyde (MDA), a lipid peroxidation biomarker. Its stability under heating (96–100°C) ensures reliable calibration .

Critical Analysis of Evidence

- Contradictions : While this compound is highlighted in anti-inflammatory and detergent applications, similar compounds like ethane-2-carboxy-1,1-diphosphonic acid are restricted to niche roles (e.g., corrosion inhibition) .

- Gaps: Limited data exist on the environmental persistence or toxicity of this compound compared to regulated compounds like 1,2,3-trichloropropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.